Cas no 391896-84-7 (4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate)

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoateは、ベンゾチアゾール基とスルホンアミド基を有する複雑な有機化合物です。この化合物は、高い光安定性と優れた電子特性を示し、有機エレクトロニクス材料や光機能性材料としての応用が期待されます。特に、π共役系構造と極性基の組み合わせにより、非線形光学特性や電荷輸送特性に優れています。また、アゼパン環の導入により溶解性が向上し、溶液プロセスによる薄膜形成が可能です。これらの特性から、有機ELデバイスや有機太陽電池の機能性材料としての利用が研究されています。

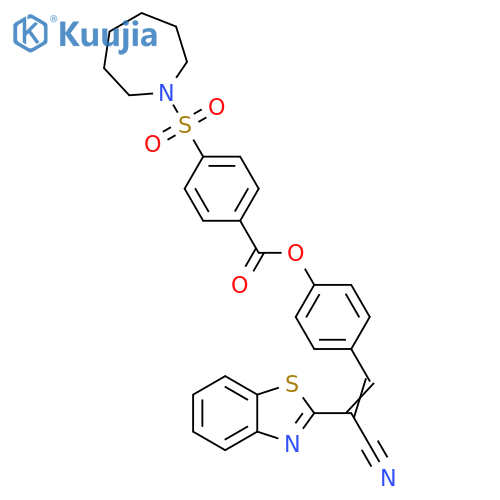

391896-84-7 structure

商品名:4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate

CAS番号:391896-84-7

MF:C29H25N3O4S2

メガワット:543.656504392624

CID:6545658

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate 化学的及び物理的性質

名前と識別子

-

- 4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate

- Benzoic acid, 4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-, 4-[2-(2-benzothiazolyl)-2-cyanoethenyl]phenyl ester

-

- インチ: 1S/C29H25N3O4S2/c30-20-23(28-31-26-7-3-4-8-27(26)37-28)19-21-9-13-24(14-10-21)36-29(33)22-11-15-25(16-12-22)38(34,35)32-17-5-1-2-6-18-32/h3-4,7-16,19H,1-2,5-6,17-18H2

- InChIKey: JYLJQNKOGBSBRX-UHFFFAOYSA-N

- ほほえんだ: C(OC1=CC=C(C=C(C2=NC3=CC=CC=C3S2)C#N)C=C1)(=O)C1=CC=C(S(N2CCCCCC2)(=O)=O)C=C1

じっけんとくせい

- 密度みつど: 1.361±0.06 g/cm3(Predicted)

- ふってん: 741.6±70.0 °C(Predicted)

- 酸性度係数(pKa): -1.07±0.10(Predicted)

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0496-0429-2μmol |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0496-0429-20mg |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0496-0429-10μmol |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0496-0429-5mg |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0496-0429-30mg |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0496-0429-75mg |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| A2B Chem LLC | BA84721-50mg |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 50mg |

$504.00 | 2024-04-20 | ||

| A2B Chem LLC | BA84721-25mg |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 25mg |

$360.00 | 2024-04-20 | ||

| A2B Chem LLC | BA84721-10mg |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 10mg |

$291.00 | 2024-04-20 | ||

| Life Chemicals | F0496-0429-100mg |

4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate |

391896-84-7 | 90%+ | 100mg |

$248.0 | 2023-05-17 |

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

391896-84-7 (4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2039-76-1(3-Acetylphenanthrene)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 152840-81-8(Valine-1-13C (9CI))

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬